molecular formula C16H37IP+ B12825081 Tetrabutylphosphanium;hydroiodide

Tetrabutylphosphanium;hydroiodide

Cat. No.: B12825081
M. Wt: 387.34 g/mol
InChI Key: CCIYPTIBRAUPLQ-UHFFFAOYSA-N
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Description

Tetrabutylphosphanium hydroiodide ([(C₄H₉)₄PH]⁺I⁻) is a quaternary phosphonium salt comprising a tetrabutylphosphonium cation and an iodide counterion. It is primarily utilized in organic synthesis as a phase-transfer catalyst, in ionic liquids for electrochemical applications, and as a precursor for preparing metal coordination complexes . Its iodide anion contributes to its high polarizability and nucleophilicity, distinguishing it from analogous chloride or bromide salts.

Properties

Molecular Formula

C16H37IP+

Molecular Weight

387.34 g/mol

IUPAC Name

tetrabutylphosphanium;hydroiodide

InChI

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;

InChI Key

CCIYPTIBRAUPLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.I

Origin of Product

United States

Preparation Methods

The synthesis of tetrabutylphosphanium;hydroiodide typically involves the reaction of tetrabutylphosphonium hydroxide with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Tetrabutylphosphonium hydroxide+Hydroiodic acidThis compound+Water\text{Tetrabutylphosphonium hydroxide} + \text{Hydroiodic acid} \rightarrow \text{this compound} + \text{Water} Tetrabutylphosphonium hydroxide+Hydroiodic acid→this compound+Water

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Tetrabutylphosphanium;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.

    Reduction: It can be reduced under specific conditions to yield tetrabutylphosphonium.

    Substitution: this compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like chloride or bromide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrabutylphosphanium;hydroiodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: this compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.

Mechanism of Action

The mechanism of action of tetrabutylphosphanium;hydroiodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions, which help in stabilizing transition states and intermediates during the reaction process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of tetrabutylphosphonium hydroiodide and its analogues:

Compound Formula Melting Point Solubility Applications Key References
Tetrabutylphosphonium chloride [(C₄H₉)₄P]⁺Cl⁻ ~70°C Polar aprotic solvents Ionic liquids, catalysis, electroplating
Tetraphenylphosphonium bromide [(C₆H₅)₄P]⁺Br⁻ 288–290°C DMSO, DMF Electrolyte in batteries, phase-transfer catalyst
Tetrabutylphosphonium triiodide [(C₄H₉)₄P]⁺[I₃]⁻ N/A Ethanol, acetone Redox-active materials, charge-transfer complexes

Key Differences

  • Anion Effects :

    • Ionic Radius : The iodide ion (I⁻, 206 pm) is larger than Cl⁻ (181 pm) or Br⁻ (196 pm), leading to lower lattice energy and melting points in iodide salts. For example, tetrabutylphosphonium chloride melts at ~70°C , while analogous iodide salts are expected to exhibit lower melting points due to weaker ionic interactions.
    • Nucleophilicity : I⁻ is a stronger nucleophile than Cl⁻ or Br⁻, making tetrabutylphosphanium hydroiodide more reactive in SN₂ reactions or catalytic cycles involving halide exchange .
  • Cation Effects :

    • Tetrabutyl vs. Tetraphenyl : Tetrabutylphosphonium salts (e.g., chloride) are more lipophilic and soluble in organic solvents than tetraphenylphosphonium analogues (e.g., bromide), which exhibit higher thermal stability (e.g., tetraphenylphosphonium bromide melts at 288–290°C) .
  • Triiodide vs. Monomeric Iodide: Tetrabutylphosphonium triiodide ([Ph₃RP]⁺[I₃]⁻) forms charge-transfer complexes with enhanced electrical conductivity compared to monomeric iodide salts, as seen in studies on triiodide derivatives .

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